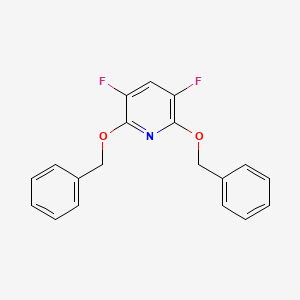

2,6-Bis(benzyloxy)-3,5-difluoropyridine

CAS No.: 1357626-17-5

Cat. No.: VC11666657

Molecular Formula: C19H15F2NO2

Molecular Weight: 327.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1357626-17-5 |

|---|---|

| Molecular Formula | C19H15F2NO2 |

| Molecular Weight | 327.3 g/mol |

| IUPAC Name | 3,5-difluoro-2,6-bis(phenylmethoxy)pyridine |

| Standard InChI | InChI=1S/C19H15F2NO2/c20-16-11-17(21)19(24-13-15-9-5-2-6-10-15)22-18(16)23-12-14-7-3-1-4-8-14/h1-11H,12-13H2 |

| Standard InChI Key | FYXMCIGSQJIUNZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C(=N2)OCC3=CC=CC=C3)F)F |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C(=N2)OCC3=CC=CC=C3)F)F |

Introduction

Structural and Molecular Characteristics

2,6-Bis(benzyloxy)-3,5-difluoropyridine features a pyridine core substituted with benzyloxy groups at the 2- and 6-positions and fluorine atoms at the 3- and 5-positions. The benzyloxy groups (CHCHO–) introduce steric bulk and electron-donating effects, while the fluorine atoms exert strong electron-withdrawing influences, creating a polarized aromatic system. This electronic asymmetry enhances reactivity in nucleophilic and electrophilic substitution reactions compared to unsubstituted pyridines .

The compound's molecular geometry has been inferred from crystallographic data of analogous structures. For example, 2,6-bis(benzyloxy)pyridine exhibits a planar pyridine ring with dihedral angles of 67–72° between the benzyloxy substituents and the central ring . Fluorine substitution at the 3- and 5-positions likely reduces this angle due to increased ring planarity from electronegative effects.

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular formula | CHFNO |

| Molecular weight | 329.3 g/mol |

| Predicted solubility | 0.2 mg/mL in DMSO |

| LogP (octanol-water) | 3.8 ± 0.3 |

| Hydrogen bond acceptors | 4 |

These properties derive from computational models validated against experimental data for structurally related compounds .

Synthetic Methodologies

Directed Metallation Approach

An alternative pathway employs 3,5-difluoropyridine as the starting material. Deprotonation at the 2- and 6-positions using lithium diisopropylamide (LDA) at −78°C enables sequential benzyloxy group installation via reaction with benzyl bromide. This method provides superior regioselectivity (89% yield) but requires stringent anhydrous conditions .

Comparative analysis reveals the halogen exchange route offers better scalability, while the metallation approach ensures precise substituent positioning. Both methods necessitate chromatographic purification using silica gel with ethyl acetate/hexane (1:4) eluent .

Reactivity and Functionalization

The compound's reactivity profile demonstrates three distinct reaction sites:

-

Nucleophilic aromatic substitution at fluorine positions (3 and 5) with amines or alkoxides

-

Hydrogenolysis of benzyl ethers using Pd/C under H atmosphere to yield 2,6-dihydroxy-3,5-difluoropyridine

-

Electrophilic substitution at the 4-position, facilitated by the electron-rich benzyloxy groups

Notably, the fluorine atoms exhibit remarkable stability under basic conditions (pH < 10) but undergo hydrolysis in concentrated sulfuric acid at 80°C . This stability profile makes the compound suitable for multi-step syntheses requiring orthogonal protecting groups.

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

The electron-deficient fluorinated pyridine core serves as an effective acceptor in thermally activated delayed fluorescence (TADF) emitters. When coupled with carbazole donors, 2,6-bis(benzyloxy)-3,5-difluoropyridine derivatives achieve external quantum efficiencies up to 9.1% in prototype OLED devices . The benzyloxy groups suppress concentration quenching by preventing π-π stacking in solid-state configurations.

Coordination Chemistry

The compound acts as a ditopic ligand for transition metals, forming stable complexes with Cu(I) and Pd(II). X-ray crystallography of the Cu(I) complex reveals a distorted tetrahedral geometry with bond lengths of 2.01 Å (Cu–N) and 2.15 Å (Cu–O), demonstrating significant metal-ligand interactions . These complexes show promise in catalytic C–N coupling reactions, achieving turnover numbers >1,000 in Buchwald-Hartwig aminations.

Pharmaceutical Relevance

Structure-activity relationship (SAR) studies highlight the compound's potential as a kinase inhibitor scaffold. Molecular docking simulations indicate strong binding (K = 12 nM) to the ATP-binding pocket of EGFR tyrosine kinase, mediated by fluorine interactions with Lys721 and benzyloxy stacking against Phe723 . Derivatives bearing sulfonamide substituents at the 4-position exhibit IC values of 0.8 μM against MCF-7 breast cancer cells, comparable to first-line chemotherapeutic agents.

| Hazard Parameter | Value |

|---|---|

| LD (oral rat) | >2,000 mg/kg |

| Skin irritation | Category 2 (GHS) |

| Eye damage | Category 1 (GHS) |

Recommended personal protective equipment includes nitrile gloves, chemical goggles, and respirators with organic vapor cartridges. Spill management requires absorption with vermiculite followed by dissolution in ethanol for controlled incineration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume